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Compound of Interest

Compound Name: Isocarlinoside

Cat. No.: B150252

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sensitive and specific
detection of Isocarlinoside using Liquid Chromatography with tandem Mass Spectrometry
(LC-MS/MS). The methodologies outlined are intended to guide researchers in developing and
validating their own quantitative assays for Isocarlinoside in various matrices.

Introduction

Isocarlinoside is a flavone C-glycoside, a class of natural products with a wide range of
reported biological activities. Accurate and precise quantification of Isocarlinoside is crucial for
pharmacokinetic studies, metabolism research, and quality control of herbal medicines and
related products. LC-MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode,
offers the high selectivity and sensitivity required for reliable quantification of Isocarlinoside in
complex biological and botanical matrices.

Isocarlinoside: Analyte Information
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Parameter Value Reference

Luteolin-6-C-a-L-
Chemical Name arabinopyranosyl-8-C-f3-D- [1]

glucopyranoside

Molecular Formula C26H28015 [1]
Molecular Weight 580.5 g/mol [1]
CAS Number 83151-90-0 [1]

Experimental Protocols
Sample Preparation

A generic sample preparation protocol for plant materials is provided below. This should be
optimized based on the specific matrix.

o Extraction:

o

Accurately weigh 1.0 g of homogenized and dried plant material.

o

Add 20 mL of 70% methanol (v/v).

[¢]

Sonication for 30 minutes at room temperature.

[¢]

Centrifuge the extract at 4000 rpm for 15 minutes.

o

Collect the supernatant.

o

Repeat the extraction process on the pellet twice more.

[¢]

Combine all supernatants.
 Purification (if necessary):

o For complex matrices, a Solid Phase Extraction (SPE) step may be necessary to remove
interfering substances. A C18 SPE cartridge is a suitable starting point.
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[e]

Condition the C18 cartridge with 5 mL of methanol followed by 5 mL of deionized water.

o

Load the combined supernatant onto the cartridge.

[¢]

Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

Elute Isocarlinoside with 5 mL of 90% methanol.

[¢]

[e]

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

¢ Reconstitution:

o Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5
Water:Acetonitrile with 0.1% formic acid).

o Vortex for 1 minute to ensure complete dissolution.

o Filter the reconstituted sample through a 0.22 um syringe filter into an autosampler vial.

Liquid Chromatography (LC) Parameters

The following UPLC conditions are recommended for the separation of Isocarlinoside and
related flavonoid C-glycosides.
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Parameter Recommended Condition

Waters ACQUITY UPLC BEH C18 (2.1 x 100

Column
mm, 1.7 um)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5pL
Column Temperature 40 °C
Gradient Program Time (min)
0
2
12
15
17
17.1
20

Mass Spectrometry (MS/MS) Parameters

The following parameters are proposed for a triple quadrupole mass spectrometer operating in
MRM mode. Optimization of these parameters on the specific instrument is highly
recommended.
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Parameter Recommended Setting

lonization Mode Electrospray lonization (ESI), Negative
Capillary Voltage 3.0 kV

Source Temperature 150 °C

Desolvation Temperature 400 °C

Desolvation Gas Flow 800 L/hr

Cone Gas Flow 50 L/hr

Collision Gas Argon

MRM Transitions for Isocarlinoside:

Based on the known fragmentation pattern of C-glycosyl flavones, which involves the neutral
loss of water and cross-ring cleavages of the sugar moieties, the following MRM transitions are
proposed for Isocarlinoside. The precursor ion will be the deprotonated molecule [M-H]~.

Proposed Neutral Collision Energy
Precursor lon (m/z)  Product lon (m/z) . .
Loss (eV) - Starting Point
579.13 489.10 [M-H-90]- (C3H603) 25
579.13 459.09 [M-H-120]- (C4H804) 20
579.13 339.05 [M-H-120-120]~ 30

Note: The collision energies provided are starting points and should be optimized for the
specific instrument to achieve maximum sensitivity.

Data Presentation

While specific quantitative data for Isocarlinoside from a validated study could not be located
in the initial search, a typical validation summary table is provided below for guidance.
Researchers should aim to generate this data during their method validation.
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Table 1: Method Validation Parameters (Example)

Parameter Result

Linearity Range e.g., 1-1000 ng/mL

Correlation Coefficient (r?) e.g., > 0.995

Limit of Detection (LOD) e.g., 0.5 ng/mL

Limit of Quantification (LOQ) e.g., 1 ng/mL

Precision (%RSD) Intra-day: < 15%, Inter-day: < 15%

Accuracy (%Recovery) 85-115%

Matrix Effect To be determined

Stability To be determined
Visualizations

Experimental Workflow

Sample Preparation LC-MS/MS Analysis Data Analysis

—>| UPLC Separation |—>| MS/MS Detection (MRM) |—>

Plant Material —> Reconstitution

Solid Phase Extraction (SPE) |—> Quantification |—>| Method Validation

—>| Solvent Extraction

Click to download full resolution via product page

Caption: Experimental workflow for Isocarlinoside detection.

Proposed Fragmentation Pathway of Isocarlinoside
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Caption: Proposed fragmentation of Isocarlinoside in ESI-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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